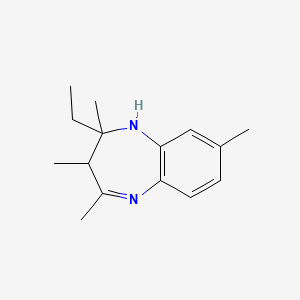
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is a chemical compound with the molecular formula C12H24O5. It is a derivative of oxetane, a four-membered cyclic ether.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide ring is opened and subsequently closed to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .
化学反応の分析
Types of Reactions
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the oxetane ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives .
科学的研究の応用
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including as drug candidates.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- involves its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science .
類似化合物との比較
Similar Compounds
- Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-
- Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Uniqueness
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is unique due to its specific substituents, which confer distinct physicochemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and transformations .
特性
CAS番号 |
697799-20-5 |
|---|---|
分子式 |
C12H24O5 |
分子量 |
248.32 g/mol |
IUPAC名 |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]-3-methyloxetane |
InChI |
InChI=1S/C12H24O5/c1-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13-2/h3-11H2,1-2H3 |
InChIキー |
ZPWNPGZIXJHYCO-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)COCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


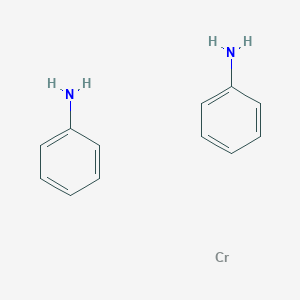
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

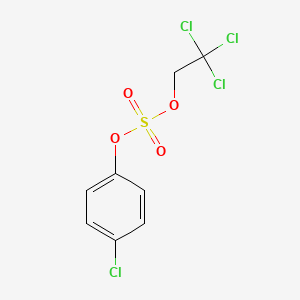
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)


silane](/img/structure/B12519380.png)
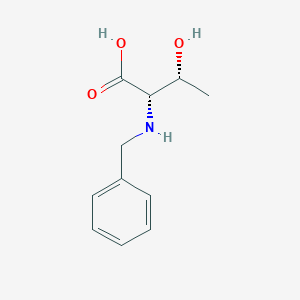
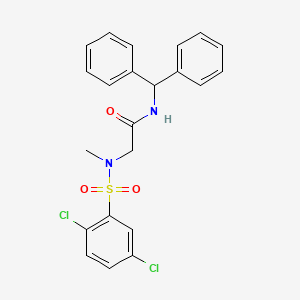
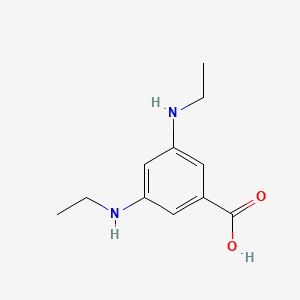
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
